Gedatolisib

Descripción general

Descripción

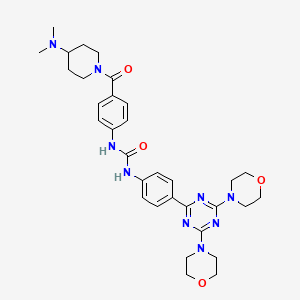

Gedatolisib, también conocido como PF-05212384, es un fármaco experimental desarrollado para el tratamiento del cáncer. Es un potente inhibidor dual reversible que se dirige a las vías de señalización de la fosfatidilinositol 3-quinasa (PI3K) y la diana mamífera de la rapamicina (mTOR). Estas vías son cruciales para el crecimiento, la proliferación y la supervivencia celular, lo que las convierte en dianas significativas en la terapia del cáncer .

Aplicaciones Científicas De Investigación

Química: Gedatolisib se utiliza como compuesto modelo para estudiar la vía de señalización PI3K/mTOR y su papel en el crecimiento y la proliferación celular

Biología: En la investigación biológica, this compound se utiliza para investigar los mecanismos de supervivencia de las células cancerosas y la resistencia a la quimioterapia

Medicina: This compound se está desarrollando como un agente terapéutico para el tratamiento de varios cánceres, incluidos los cánceres de mama, ovario y endometrio

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevas terapias contra el cáncer y como herramienta para el descubrimiento de fármacos

Mecanismo De Acción

Gedatolisib ejerce sus efectos inhibiendo tanto las quinasas PI3K como mTOR. La vía PI3K/mTOR se activa en muchos cánceres, promoviendo el crecimiento celular, la supervivencia y la resistencia a la quimioterapia. Al inhibir esta vía, this compound puede inducir la apoptosis e inhibir el crecimiento de las células cancerosas. Se une a las diferentes isoformas de la subunidad catalítica p110 de PI3K y al sitio quinasa de mTOR, bloqueando eficazmente su actividad .

Análisis Bioquímico

Biochemical Properties

Gedatolisib plays a significant role in biochemical reactions by binding to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR . It interacts with these enzymes and proteins to inhibit their activities . The nature of these interactions involves the binding of this compound to all PI3K catalytic subunit isoforms involved in oncogenic signaling approximately equally .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . This compound’s inhibition of this pathway may cause a reduction in the growth of tumor cells that overexpress PI3K and mTOR .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits PI3K and mTOR kinases, which are key components of the PI3K/mTOR pathway . This pathway is frequently activated in a wide variety of human cancers, and its overactivation plays a key role in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound strongly inhibited PAM pathway activity and reduced cell viability and growth rate in the cell lines tested .

Metabolic Pathways

This compound is involved in the PI3K/mTOR pathway, a key metabolic pathway in cells . This pathway regulates diverse cellular processes, including cell proliferation, survival, cytoskeletal organization, and glucose transport and utilization .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gedatolisib implica múltiples pasos, comenzando con la preparación de intermediarios claveEl producto final se obtiene a través de una serie de reacciones de acoplamiento y pasos de purificación .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

Gedatolisib sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula, lo que lleva a la formación de varios derivados

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar que se produzca la reacción deseada .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden tener diferentes actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .

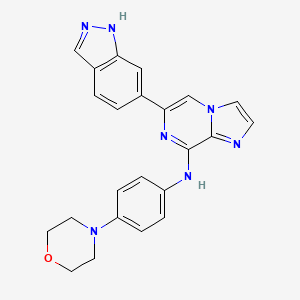

Comparación Con Compuestos Similares

Compuestos similares

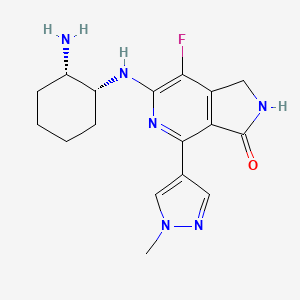

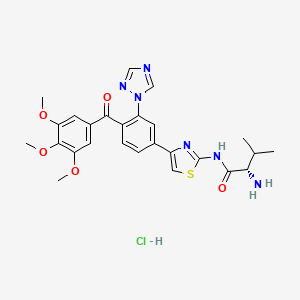

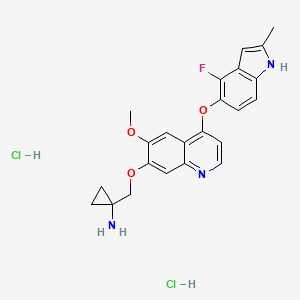

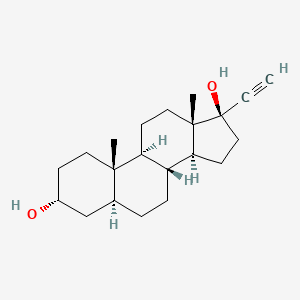

Alpelisib: Un inhibidor de PI3Kα utilizado en el tratamiento del cáncer de mama.

Capivasertib: Un inhibidor de AKT utilizado en diversas terapias contra el cáncer.

Everolimus: Un inhibidor de mTORC1 utilizado en el tratamiento de varios cánceres

Singularidad de Gedatolisib

This compound es único en su capacidad para inhibir simultáneamente las quinasas PI3K y mTOR. Esta doble inhibición proporciona un bloqueo más completo de la vía PI3K/mTOR, lo que potencialmente reduce la probabilidad de resistencia a los fármacos y mejora la eficacia terapéutica. En comparación con los inhibidores de un solo nodo como Alpelisib, Capivasertib y Everolimus, this compound ha mostrado una potencia y eficacia superiores en estudios preclínicos y clínicos .

Propiedades

IUPAC Name |

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Gedatolisib?

A1: this compound is a dual inhibitor of PI3K and mTOR. [, , ] It exerts its antitumor activity by potently inhibiting all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes, mTORC1 and mTORC2. [, , , , , , , ] This comprehensive inhibition disrupts crucial signaling pathways responsible for cell growth, proliferation, survival, and angiogenesis.

Q2: How does this compound's dual inhibition of PI3K and mTOR provide an advantage over selective PI3K inhibitors?

A2: Selective PI3K inhibitors often encounter limitations due to the activation of compensatory feedback loops within the PI3K/AKT/mTOR pathway. [, , , ] By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks these feedback mechanisms, potentially leading to more sustained pathway inhibition and improved antitumor activity. [, , , , , , ]

Q3: What are the downstream consequences of this compound's inhibition of the PI3K/AKT/mTOR pathway?

A3: this compound's inhibition of PI3K and mTOR leads to a decrease in the phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein (S6rp), and 4E-binding protein 1 (4EBP1). [, , , , ] This results in cell cycle arrest, primarily at the G0/G1 phase, reduced protein synthesis, and ultimately, inhibition of tumor cell growth and proliferation. [, , , , , , ]

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated this compound's antitumor activity against various cancer types, including breast cancer [, , , , , ], prostate cancer [], endometrial cancer [, ], lung cancer [, ], colorectal cancer [, ], acute myeloid leukemia [], and canine tumors. []

Q5: Has this compound shown efficacy in overcoming resistance mechanisms in preclinical models?

A5: Yes, in vitro studies suggest that this compound can overcome resistance to both endocrine therapy and PI3K inhibitors in breast cancer models by blocking compensatory feedback loops and enhancing the cytotoxic effects of these therapies. [, ] Moreover, in canine tumor cells, this compound demonstrated efficacy despite the presence of ABCB1 activity, a known mechanism of drug resistance. []

Q6: What is the current status of this compound in clinical trials?

A6: this compound is currently being evaluated in several clinical trials for various solid tumors, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , ] Ongoing trials are exploring its efficacy as both a single agent and in combination with other therapies, such as endocrine therapy, chemotherapy, CDK4/6 inhibitors, and PARP inhibitors. [, , , , , , , , , , ]

Q7: What were the key findings from the Phase 1b clinical trial of this compound in combination with palbociclib and endocrine therapy in patients with HR+/HER2- advanced breast cancer?

A7: The Phase 1b trial demonstrated promising antitumor activity and a manageable safety profile for the triplet combination of this compound, palbociclib, and endocrine therapy in patients with HR+/HER2- advanced breast cancer. [, ] Encouraging results were observed in both first- and later-line settings, including patients previously treated with CDK4/6 inhibitors. [, ]

Q8: Are there any ongoing Phase 3 clinical trials evaluating this compound?

A8: Yes, the VIKTORIA-1 trial (NCT05501886) is a Phase 3 study investigating the efficacy and safety of this compound plus fulvestrant with and without palbociclib in patients with HR+/HER2- advanced breast cancer who have received prior CDK4/6 inhibitor therapy in combination with a non-steroidal aromatase inhibitor. []

Q9: What is the primary route of administration for this compound?

A9: this compound is administered intravenously. [, , , , ]

Q10: What is the terminal half-life of this compound?

A10: Following a single intravenous dose, the terminal half-life of this compound is approximately 37 hours. [] Encapsulation of this compound in nanoparticles has been explored as a means to further extend its half-life and achieve sustained release. []

Q11: How is this compound primarily eliminated from the body?

A11: The majority of this compound is eliminated through fecal excretion, with 66-73% of drug-related material recovered in feces. []

Q12: Does this compound undergo extensive metabolism?

A12: No, this compound exhibits minimal metabolism. [] Only one oxidative metabolite, M5, has been identified in feces, representing less than 1% of the administered dose. []

Q13: What are the potential mechanisms of resistance to this compound?

A13: Despite its broad inhibitory profile, acquired resistance to this compound is still possible. Potential mechanisms of resistance include:

- Activation of alternative signaling pathways: Upregulation of the Wnt pathway has been observed following PI3K inhibition and may contribute to resistance. [, ]

- Increased drug efflux: Overexpression of drug efflux pumps like ABCB1 can limit intracellular drug accumulation and reduce efficacy. [, ]

- Acquired genomic alterations: Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, and AKT, could potentially confer resistance. [, , , ]

Q14: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in clinical trials of this compound include nausea, stomatitis, fatigue, vomiting, neutropenia, anemia, and hyperglycemia. [, , , , , , ] These events are generally manageable with supportive care, and few discontinuations due to treatment-related adverse events have been reported. [, ]

Q15: What are the future directions for research and development of this compound?

A15: Ongoing research is focusing on:

- Optimizing dosing and scheduling: Different dosing schedules, such as the three weeks on/one week off regimen, are being investigated to improve efficacy and minimize toxicity. [, ]

- Exploring novel drug delivery systems: Encapsulating this compound in nanoparticles has shown promise in preclinical models for improving pharmacokinetic properties, reducing toxicity, and enhancing tumor targeting. []

- Investigating combination therapies: Combining this compound with other targeted therapies, such as ICI, CDK4/6 inhibitors, and PARP inhibitors, holds promise for enhancing antitumor activity and overcoming resistance mechanisms. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)